Titanium tetrafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

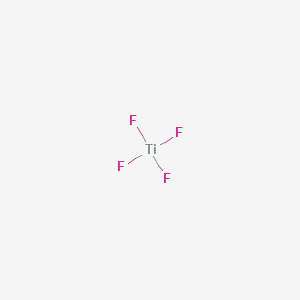

El tetrafluoruro de titanio es un compuesto inorgánico con la fórmula química TiF₄. Aparece como un sólido blanco higroscópico y es conocido por sus fuertes propiedades de ácido de Lewis. A diferencia de otros tetrahálidos de titanio, el tetrafluoruro de titanio adopta una estructura polimérica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El método tradicional para preparar tetrafluoruro de titanio implica el tratamiento de tetracloruro de titanio con un exceso de fluoruro de hidrógeno:

TiCl4+4HF→TiF4+4HCl

La purificación se logra mediante sublimación, que implica la ruptura reversible de la estructura polimérica {_svg_2}.

Métodos de producción industrial: La producción industrial de tetrafluoruro de titanio normalmente sigue la misma ruta sintética que la preparación de laboratorio. La reacción se lleva a cabo bajo condiciones controladas para garantizar la pureza y el rendimiento del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El tetrafluoruro de titanio experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Fluoruro de hidrógeno: Se utiliza en la preparación de tetrafluoruro de titanio.

Acetonitrilo: Se utiliza para formar complejos específicos con tetrafluoruro de titanio.

Productos principales:

Aplicaciones Científicas De Investigación

Dental Applications

Titanium tetrafluoride has gained attention in dental research due to its potential as an anti-caries agent. Its effectiveness in preventing demineralization of dental hard tissues has been documented through several studies.

Case Studies

- Effectiveness Against Caries: A study demonstrated that TiF₄ significantly reduced carious and erosive lesions in vitro, suggesting its superiority over sodium fluoride .

- Cytotoxicity Assessment: Research comparing the cytotoxic effects of TiF₄ and sodium fluoride on fibroblasts showed that TiF₄ could be safely used at specific concentrations without adversely affecting cell viability .

| Study | Findings |

|---|---|

| TiF₄ reduces carious lesions more effectively than sodium fluoride. | |

| TiF₄ shows low cytotoxicity at therapeutic concentrations. |

Material Science Applications

This compound plays a crucial role in the synthesis of titanium-based materials and compounds, which are essential in advanced manufacturing processes.

Synthesis of Titanium Compounds

TiF₄ serves as a precursor in synthesizing various titanium compounds used in aerospace and automotive industries. Its reactivity facilitates the production of high-performance materials with desirable properties .

Catalytic Applications

As a catalyst, this compound enhances reaction efficiency in polymerization processes, making it valuable in plastics manufacturing. It is also utilized in fluorination reactions to improve the reactivity of organic compounds, which is critical in pharmaceuticals and agrochemicals .

Coatings and Surface Treatments

This compound is employed in creating protective coatings that enhance the durability and corrosion resistance of metals, particularly in marine and industrial applications.

Protective Coatings

The compound's stability and reactivity make it suitable for developing coatings that protect against environmental degradation, thereby extending the lifespan of metal components used in harsh conditions .

Research Insights

Recent studies have highlighted both the potential benefits and limitations of this compound:

- Efficacy vs. Stability: While TiF₄ shows promise as a caries preventive agent, its stability issues necessitate further research to optimize formulations for clinical use .

- Comparative Studies: Investigations comparing TiF₄ with other fluoride compounds indicate varying results regarding efficacy against enamel erosion, underscoring the need for more comprehensive clinical trials .

| Application Area | Key Insights |

|---|---|

| Dentistry | Effective against caries; requires further clinical validation. |

| Material Science | Essential for synthesizing advanced titanium compounds; acts as a catalyst. |

| Coatings | Provides enhanced durability; effective in protective applications. |

Mecanismo De Acción

El mecanismo por el cual el tetrafluoruro de titanio ejerce sus efectos varía según su aplicación:

Comparación Con Compuestos Similares

El tetrafluoruro de titanio se puede comparar con otros haluros de titanio y tetrafluoruros:

Trifluoruro de titanio (TiF₃): Un sólido violeta y paramagnético con una estructura similar a la perovskita defectuosa.

Tetrafluoruro de torio (ThF₄): Utilizado en aplicaciones nucleares.

Tetrafluoruro de uranio (UF₄): Un sólido cristalino verde que se utiliza en la industria nuclear.

El tetrafluoruro de titanio es único debido a sus fuertes propiedades de ácido de Lewis y su estructura polimérica, lo que lo distingue de otros haluros de titanio .

Actividad Biológica

Titanium tetrafluoride (TiF4) has garnered attention in dental research due to its potential protective effects against dental caries and its antimicrobial properties. This article synthesizes findings from various studies, highlighting TiF4's biological activity, particularly in relation to dental health.

Overview of this compound

TiF4 is a compound that combines titanium and fluoride, which has been utilized in dental varnishes and treatments. Its mechanism of action is believed to involve both remineralization of enamel and inhibition of bacterial growth, particularly against cariogenic bacteria such as Streptococcus mutans.

- Remineralization : TiF4 promotes the deposition of minerals in demineralized enamel and dentin. The presence of titanium may enhance the formation of a titanium-rich layer on the tooth surface, which provides additional protection against acid demineralization.

- Antimicrobial Activity : TiF4 has demonstrated significant antimicrobial effects, particularly against S. mutans, which is a primary contributor to dental caries. Studies have shown that TiF4 can reduce the colony-forming units (CFU) of total microorganisms more effectively than traditional fluoride treatments.

In Vitro Studies

- A study evaluated the protective effects of TiF4 varnish compared to silver diamine fluoride (SDF) and sodium fluoride (NaF). Results indicated that TiF4 significantly reduced mineral loss and biofilm viability compared to controls, while also decreasing lactic acid production from biofilms .

| Treatment | Mineral Loss Reduction | Biofilm Viability | Lactic Acid Production |

|---|---|---|---|

| TiF4 | Significant | Significant | Reduced |

| SDF | Significant | Moderate | Reduced |

| NaF | Moderate | No effect | Reduced |

| Control | None | High | High |

- Another study focused on the antimicrobial effects of TiF4 against S. mutans, showing that it significantly lowered CFU counts compared to both NaF and chlorhexidine treatments .

Clinical Trials

A randomized controlled trial assessed the long-term effects of TiF4 varnish on dental caries in children. The results demonstrated a significant reduction in visible plaque and carious lesions over an 18-month period, with a high acceptability rate among participants .

Case Studies

- Case Study on Radiation-Induced Caries : An in vitro model using biofilm from irradiated patients showed that TiF4 could effectively reduce bacterial load associated with radiation-induced dentin caries, suggesting its utility in patients undergoing radiotherapy .

- Comparative Study : A study compared the efficacy of TiF4 with other fluoride treatments in preventing enamel demineralization after bleaching procedures. Results indicated that TiF4 was superior in maintaining enamel integrity post-treatment .

Propiedades

Número CAS |

7783-63-3 |

|---|---|

Fórmula molecular |

F4Ti |

Peso molecular |

123.861 g/mol |

Nombre IUPAC |

titanium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 |

Clave InChI |

XROWMBWRMNHXMF-UHFFFAOYSA-J |

SMILES |

F[Ti](F)(F)F |

SMILES canónico |

[F-].[F-].[F-].[F-].[Ti+4] |

Key on ui other cas no. |

51142-88-2 7783-63-3 |

Descripción física |

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

TiF4 titanium fluoride titanium tetrafluoride |

Origen del producto |

United States |

Q1: How does titanium tetrafluoride interact with dental hard tissues?

A1: TiF4 reacts with hydroxyapatite in enamel and dentin, forming a glaze-like layer of titanium dioxide (TiO2) and calcium fluoride (CaF2) precipitates. [, , , ] This layer acts as a barrier against acid attack, reducing demineralization and enhancing remineralization. [, , , ]

Q2: How does the TiO2 layer contribute to the cariostatic effect of TiF4?

A2: The TiO2 layer formed is acid-resistant, hydrophobic, and mechanically tough. [] It provides a physical barrier against acid penetration and bacterial adhesion, thus contributing to the long-term protection against caries. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is TiF4, and its molecular weight is 123.86 g/mol.

Q4: How does TiF4 perform in acidic environments?

A4: TiF4 demonstrates good stability in acidic environments due to the formation of a protective titanium dioxide layer. [, ] This property makes it suitable for applications in dentistry, where it can withstand acidic challenges from food and beverages. []

Q5: Has TiF4 been investigated for applications beyond dentistry?

A5: Yes, TiF4 has shown potential as a catalyst in organic synthesis reactions, particularly in polymerization reactions. [] Further research is exploring its applications in other fields.

Q6: What types of reactions can TiF4 catalyze?

A6: TiF4, in combination with triisobutyl aluminum, acts as a Ziegler-Natta catalyst for the polymerization of butadiene. [] This catalyst system produces polymers with distinct characteristics compared to traditional titanium tetrachloride-based catalysts. []

Q7: Have computational methods been used to study TiF4?

A7: While the provided articles don't delve into specific computational studies, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate TiF4's interactions with tooth enamel at the molecular level, predict the properties of TiF4-modified surfaces, and potentially design novel TiF4-based dental materials.

Q8: How does the concentration of TiF4 affect its efficacy in preventing enamel erosion?

A8: Studies have shown that higher concentrations of TiF4 (e.g., 4%) are more effective in reducing enamel erosion compared to lower concentrations (e.g., 1%). [] This suggests a concentration-dependent effect of TiF4 on enamel protection. []

Q9: What in vitro models have been used to study the effects of TiF4 on dental caries?

A9: Researchers have utilized various in vitro models to study the efficacy of TiF4 against caries, including: * Artificial caries solutions: These solutions simulate the acidic environment of the oral cavity and are used to assess the ability of TiF4 to prevent enamel demineralization. [] * Microcosm biofilm models: These models mimic the complex bacterial communities found in dental plaque and are used to evaluate the effects of TiF4 on biofilm viability, metabolic activity, and dentin demineralization. [, ]

Q10: Are there any known adverse effects associated with the use of TiF4 in dentistry?

A10: While generally considered safe for dental applications, some studies report potential adverse effects of TiF4, including: * Enamel staining: A case report noted extrinsic pigmentation on enamel treated with 4% TiF4, which was partially removed by professional prophylaxis. [] * Cytotoxicity: One study found that high concentrations of TiF4 showed weak viability in keratinocyte cell cultures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.